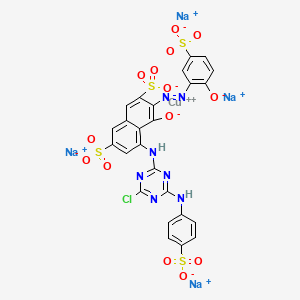
N(1)-(6-Methoxy-8-quinolinyl)-N(3)-neopentyl-1,3-propanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(1)-(6-Methoxy-8-quinolinyl)-N(3)-neopentyl-1,3-propanediamine is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline ring substituted with a methoxy group at the 6th position and a neopentyl group attached to a 1,3-propanediamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N(1)-(6-Methoxy-8-quinolinyl)-N(3)-neopentyl-1,3-propanediamine typically involves multiple steps, starting with the preparation of the quinoline ring. One common method involves the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene. The resulting quinoline is then methoxylated at the 6th position using methanol and a suitable catalyst.
The next step involves the introduction of the neopentyl group. This can be achieved through a Friedel-Crafts alkylation reaction, where the quinoline derivative is reacted with neopentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Finally, the 1,3-propanediamine chain is introduced through a nucleophilic substitution reaction, where the neopentylated quinoline is reacted with 1,3-dibromopropane in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the final product. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N(1)-(6-Methoxy-8-quinolinyl)-N(3)-neopentyl-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents like lithium aluminum hydride.
Substitution: The neopentyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: 6-Hydroxy-8-quinolinyl derivative.
Reduction: Tetrahydroquinoline derivative.
Substitution: Various alkyl or aryl-substituted quinoline derivatives.
Applications De Recherche Scientifique
N(1)-(6-Methoxy-8-quinolinyl)-N(3)-neopentyl-1,3-propanediamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial DNA.
Medicine: Explored as a potential therapeutic agent for treating diseases such as malaria and cancer, owing to its ability to inhibit specific enzymes.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N(1)-(6-Methoxy-8-quinolinyl)-N(3)-neopentyl-1,3-propanediamine involves its interaction with specific molecular targets. In biological systems, the compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and repair. The methoxy and neopentyl groups enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N(1)-(6-Methoxy-8-quinolinyl)-N(3)-methyl-1,3-propanediamine
- N(1)-(6-Methoxy-8-quinolinyl)-N(3)-ethyl-1,3-propanediamine
- N(1)-(6-Methoxy-8-quinolinyl)-N(3)-propyl-1,3-propanediamine
Uniqueness
N(1)-(6-Methoxy-8-quinolinyl)-N(3)-neopentyl-1,3-propanediamine is unique due to the presence of the neopentyl group, which imparts steric hindrance and enhances the compound’s stability. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Propriétés
| 6633-09-6 | |
Formule moléculaire |
C18H27N3O |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
N-(2,2-dimethylpropyl)-N'-(6-methoxyquinolin-8-yl)propane-1,3-diamine |
InChI |
InChI=1S/C18H27N3O/c1-18(2,3)13-19-8-6-10-20-16-12-15(22-4)11-14-7-5-9-21-17(14)16/h5,7,9,11-12,19-20H,6,8,10,13H2,1-4H3 |
Clé InChI |
AMHNREKQEZWOAV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CNCCCNC1=C2C(=CC(=C1)OC)C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Pyridinecarbonitrile, 2-amino-5-[(2-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-](/img/structure/B12799872.png)
